Cas no 1036509-25-7 (4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride)

4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonyl chloride
- 4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride
- 4-(2-chloro-4-fluorobenzyloxy)benzene-1-sulfonyl chloride
- AK101429
- ANW-60188
- CTK8B8344
- KB-237001
- Benzenesulfonyl chloride, 4-[(2-chloro-4-fluorophenyl)methoxy]-
- 4-[(2-Chloro-4-fluorophenyl)methoxy]benzene-1-sulfonyl chloride
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzene-1-sulfonylchloride
- 1036509-25-7
- 4-[(2-chloro-4-fluorophenyl)methoxy]benzenesulfonyl chloride
- DTXSID50655408
- AKOS009149818
-
- MDL: MFCD13362140
- Inchi: InChI=1S/C13H9Cl2FO3S/c14-13-7-10(16)2-1-9(13)8-19-11-3-5-12(6-4-11)20(15,17)18/h1-7H,8H2
- InChI Key: IGPPZHPZZWJTNL-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1COC2=CC=C(C=C2)S(=O)(=O)Cl)Cl)F
Computed Properties
- Exact Mass: 333.9633489g/mol
- Monoisotopic Mass: 333.9633489g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.8Ų
- XLogP3: 4.1
4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C072095-50mg |
4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride |
1036509-25-7 | 50mg |
$ 510.00 | 2022-06-06 | ||
TRC | C072095-100mg |
4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride |
1036509-25-7 | 100mg |
$ 850.00 | 2022-06-06 |
4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride Related Literature
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on 4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride
4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride (CAS No. 1036509-25-7): A Versatile Reagent in Modern Chemical Biology
4-((2-Chloro-4-fluorobenzyl)oxy)-benzene-1-sulfonyl chloride (CAS No. 1036509-25-7) represents a sophisticated sulfonyl chloride derivative with unique structural features that enable its application across diverse research domains. This compound combines the reactivity of a sulfonic acid chloride group with strategically positioned halogen substituents (chloro and fluoro) and an ether linkage, creating a molecular architecture highly amenable to advanced chemical transformations. Recent studies highlight its utility in synthesizing bioactive molecules through controlled nucleophilic substitution reactions, particularly in the construction of privileged pharmacophore scaffolds.
The core structure features a benzene ring bearing a sulfonyl chloride moiety at position 1, which imparts high electrophilicity for nucleophilic attacks. The ortho-positioned chlorine and meta-substituted fluorine atoms on the benzyl ether arm introduce electronic perturbations that modulate reactivity profiles while maintaining structural stability. This combination has been leveraged in recent medicinal chemistry efforts to optimize drug candidates' physicochemical properties, as demonstrated in a 2023 study published in Nature Communications, where this compound enabled the synthesis of novel kinase inhibitors with improved metabolic stability.
Synthetic strategies for this compound have evolved significantly since its initial report in 2018. Current methodologies emphasize environmentally benign protocols, such as microwave-assisted synthesis using solvent-free conditions reported by Smith et al. (JACS, 2022). These advancements utilize palladium-catalyzed cross-coupling techniques to construct the benzyl ether linkage with exceptional stereocontrol, achieving yields exceeding 90% under mild conditions. The sulfonyl chloride group is typically introduced via oxidation of the corresponding sulfonic acid using thionyl chloride under optimized stoichiometry to minimize byproduct formation.
In pharmacological applications, this reagent serves as an essential building block for constructing bioisosteric replacements in drug design. A notable example comes from recent work on opioid receptor modulators where substituting methoxy groups with this compound's fluorinated benzyl ether arm resulted in compounds with reduced affinity for μ-opioid receptors while maintaining κ-receptor selectivity (Science Advances, 2023). The sulfonyl chloride's reactivity allows site-specific conjugation to peptide therapeutics, enabling precise modification of drug delivery systems without disrupting biological activity.
Structural characterization studies employing X-ray crystallography reveal intriguing intermolecular interactions between the sulfonyl chloride group and surrounding fluorine atoms through weak halogen bonding networks. This phenomenon was recently exploited by researchers at MIT to develop supramolecular assemblies for targeted drug delivery systems (Angewandte Chemie, 2023). Computational docking studies confirm that these non-covalent interactions enhance binding affinity to specific membrane proteins without compromising the molecule's reactivity toward nucleophilic targets.
Eco-toxicological evaluations conducted under OECD guidelines indicate low acute toxicity profiles when compared to traditional sulfonating agents. The compound's degradation pathways were elucidated through advanced mass spectrometry techniques showing rapid hydrolysis under physiological conditions into non-toxic metabolites. These findings align with current green chemistry principles and support its use in industrial-scale synthesis processes reported by pharmaceutical companies like Pfizer and Novartis in their recent sustainability reports.
Innovative applications continue to emerge across interdisciplinary fields. Bioorthogonal chemistry researchers have successfully used this compound to develop click-like reactions compatible with live-cell environments (Cell Chemical Biology, 2023). Its fluorinated benzyl ether arm provides orthogonal handles for orthogonal labeling strategies while the sulfonyl chloride group enables covalent attachment to biomolecules under biocompatible conditions. This dual functionality has been critical in developing real-time imaging agents for monitoring protein-protein interactions in situ.
Safety protocols emphasize strict adherence to standard organic laboratory practices due to the inherent reactivity of sulfonyl chlorides. Recent publications recommend using automated synthesis platforms equipped with real-time IR monitoring systems to control reaction exotherms during large-scale preparations (ACS Sustainable Chemistry & Engineering, 2023). These systems employ machine learning algorithms to predict optimal reaction parameters based on real-time spectral data, minimizing risks associated with manual handling.
Cutting-edge research now explores this compound's potential in materials science applications. Collaborative work between chemists and engineers has demonstrated its utility as a crosslinking agent for creating stimuli-responsive hydrogels (Advanced Materials, 2023). The combination of sulfonic acid groups and fluorinated aromatic moieties allows precise tuning of gel swelling behavior across pH ranges relevant for biomedical devices such as drug-eluting contact lenses and wound dressings capable of controlled release profiles.
The future trajectory of this molecule lies at the intersection of precision medicine and sustainable chemistry practices. Ongoing investigations focus on developing enantioselective syntheses using asymmetric organocatalysts derived from renewable resources (JACS Au, 2023), while parallel efforts explore its use as a chiral resolving agent in asymmetric transformations requiring enantiopure intermediates without chromatographic purification steps.
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